2,3-Dimethylisonicotinaldehyde
Overview
Description
2,3-Dimethylisonicotinaldehyde is an organic compound with the molecular formula C₈H₉NO It is a derivative of isonicotinaldehyde, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylisonicotinaldehyde can be synthesized from (2,3-dimethylpyridin-4-yl)methanol. The synthetic route involves the oxidation of (2,3-dimethylpyridin-4-yl)methanol using 4-methylmorpholine N-oxide in dichloromethane at 0°C for 10 minutes, followed by the addition of tetrapropylammonium perruthenate at room temperature for 16 hours . The reaction mixture is then filtered through silica gel and eluted with a hexane-ethyl acetate mixture to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar oxidation processes as described above, with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,3-Dimethylisonicotinic acid.
Reduction: 2,3-Dimethylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethylisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function. The methyl groups may influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylisonicotinaldehyde
- 2,5-Dimethylisonicotinaldehyde
- 3,4-Dimethylisonicotinaldehyde
Uniqueness
2,3-Dimethylisonicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules.
Properties
IUPAC Name |
2,3-dimethylpyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-7(2)9-4-3-8(6)5-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXDUPCPKQIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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